5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
Description
This compound is a highly substituted polycyclic molecule featuring two tetrahydroisoquinoline (THIQ) moieties linked via a complex naphthalene-based scaffold. The structure includes multiple hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents, which confer unique physicochemical properties. The compound’s stereochemical configuration and crystallographic data have likely been resolved using programs like SHELX, a widely used tool for small-molecule refinement and crystallographic analysis . PubChem lists the compound (as per ), but detailed pharmacological or toxicological data are absent, indicating it may be a novel or niche research chemical.
Properties
CAS No. |
137793-81-8 |
|---|---|
Molecular Formula |
C46H48N2O8 |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3 |
InChI Key |
GMLBVLXDRNJFGR-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Other CAS No. |
137893-48-2 |
Synonyms |
michellamine A michellamine B michellamine C |
Origin of Product |
United States |
Biological Activity
The compound 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol is a complex organoheterocyclic compound belonging to the class of isoquinolines and their derivatives. This article aims to explore its biological activity based on existing research findings and case studies.
Structural Overview
The compound features multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and dimethyl substitutions that contribute to its bioactivity. The presence of tetrahydroisoquinoline moieties suggests potential interactions with biological targets related to neurological functions.
IUPAC Name
The IUPAC name of the compound is:
5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline-6,8-diol .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities including:
- CNS Activity : Tetrahydroisoquinoline derivatives have been studied for their effects on the central nervous system (CNS) and may act as selective κ-opioid receptor antagonists. This suggests potential therapeutic applications in treating substance abuse and mood disorders .
- Antioxidant Activity : The presence of hydroxyl groups in the structure implies possible antioxidant properties. Hydroxylated compounds are often evaluated for their ability to scavenge free radicals and reduce oxidative stress.
- Antitumor Activity : Some studies have shown that naphthalene derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Study 1: CNS Effects
A study evaluated the effects of tetrahydroisoquinoline derivatives on κ-opioid receptors. The results indicated that specific modifications in the methylation pattern significantly enhanced receptor affinity. For instance, a methylated analog exhibited an 18-fold increase in affinity compared to its non-methylated counterpart .
Study 2: Antioxidant Potential
An investigation into the antioxidant capacity of related naphthalene derivatives revealed that compounds with multiple hydroxyl groups demonstrated significant radical scavenging activity. This supports the hypothesis that the compound may possess similar protective effects against oxidative damage .
Data Table: Biological Activity Overview
| Activity Type | Mechanism/Target | Effectiveness |
|---|---|---|
| CNS Activity | κ-opioid receptors | High affinity |
| Antioxidant Activity | Free radical scavenging | Significant |
| Antitumor Activity | Cell proliferation pathways | Inhibitory effects |
Scientific Research Applications
Antiviral Activity
One of the most notable applications of this compound is its antiviral properties , particularly against human immunodeficiency viruses (HIV). Research indicates that derivatives of this compound inhibit HIV reverse transcriptase and associated ribonuclease H activities. For instance, Michellamine B, a related compound, has been shown to effectively inhibit both HIV-1 and HIV-2 by targeting viral enzymes crucial for replication .
Anticancer Properties
The compound also exhibits promising anticancer activity . Studies have identified it as a potential G-quadruplex-targeting agent. G-quadruplexes are unique DNA structures that can regulate gene expression and are associated with cancer cell proliferation. Compounds that stabilize these structures can inhibit cancer cell growth .
Receptor Interactions
The interactions of this compound with various biological receptors have been extensively studied:
- Estrogen Receptor Binding : The compound shows significant binding affinity for estrogen receptors, which suggests potential applications in hormone-related therapies .
- Androgen and Thyroid Receptor Binding : Its ability to bind to androgen and thyroid receptors indicates a broader spectrum of hormonal activity that could be leveraged for therapeutic purposes .
Toxicological Profile
Toxicological assessments reveal that while there are some concerns regarding nephrotoxicity and mitochondrial toxicity at high concentrations, the compound demonstrates a relatively favorable safety profile when used appropriately .
Study on Antiviral Efficacy
In a controlled study involving HIV-infected cells treated with the compound's derivatives, researchers observed a dose-dependent inhibition of viral replication. The most effective derivatives were noted to reduce viral load significantly compared to untreated controls .
G-Quadruplex Targeting
Another study focused on the anticancer properties demonstrated that the compound could effectively stabilize G-quadruplex structures within cancer cells. This stabilization led to reduced expression of oncogenes and subsequent apoptosis in cancerous cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into two groups: tetrahydroisoquinoline derivatives and polysubstituted naphthalene systems. Below is a comparative analysis based on substituent patterns, molecular properties, and inferred applications.
Table 1: Structural and Functional Comparison with Analogous Compounds
*Estimated via fragment-based calculation due to lack of experimental data.
Key Observations:
Substituent Diversity : The target compound’s extensive hydroxyl and methoxy groups distinguish it from simpler THIQ derivatives like papaverine, which lack fused naphthalene systems. These groups enhance its polarity compared to lipophilic analogs, suggesting divergent solubility and bioavailability profiles .
Structural Complexity : Unlike vinblastine—a bis-indole alkaloid with therapeutic applications—the target compound’s dual THIQ-naphthalene architecture may confer unique binding modes, though its pharmacological relevance remains unverified.
Synthetic Accessibility : Suppliers listed for the compound () imply commercial availability, but its synthesis likely requires multi-step regioselective functionalization, contrasting with more straightforward THIQ derivatives.
Research Findings:
- Crystallographic Analysis : Programs like SHELX enable precise determination of the compound’s stereochemistry, critical for understanding its interaction with chiral biological targets .
- Comparative Bioactivity : While papaverine and vinblastine have well-established mechanisms, the target compound’s bioactivity remains speculative. Its structural resemblance to kinase inhibitors (e.g., staurosporine analogs) warrants further investigation.
Preparation Methods
Preparation of 1,3-Dimethyl-6,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline
The tetrahydroisoquinoline core is synthesized via acid-catalyzed cyclization of phenethylamine derivatives. For example, 3,4-dihydroxyphenethylamine hydrochloride is condensed with 3,4,5-trimethoxyphenylglycidic acid under acidic conditions (pH 2.6–2.8, HCl/acetic acid) at 25–37°C for 96–120 hours. Partial hydrolysis of methoxy groups using mineral acids (e.g., HCl at 90–120°C) yields the dihydroxy tetrahydroisoquinoline.
Representative Protocol (Patent Example 1):
-
Reactants : 4.7 g sodium 3-(3,4,5-trimethoxyphenyl)-glycidate, 2.8 g 3,4-dihydroxyphenethylamine hydrochloride.
-
Conditions : 250 mL H₂O, 7 mL 10% HCl, 7 mL acetic acid, 37°C, 120 hours.
-
Yield : 0.25 g hydrochloride salt (decomp. 224.5–226°C).
Functionalization of Naphthalene Intermediates
Synthesis of 1-Hydroxy-8-methoxy-6-methylnaphthalen-2-yl
Naphthalene derivatives are prepared via Friedel-Crafts acylation followed by methylation. For instance, 2-methylnaphthalene is acetylated using acetyl chloride/AlCl₃, followed by selective O-methylation with methyl iodide/K₂CO₃ in acetone. Hydroxyl groups are introduced via demethylation using HBr/AcOH.
Synthesis of 4-Hydroxy-5-methoxy-7-methylnaphthalen-1-yl
A similar approach employs 1-methylnaphthalene , which undergoes nitration, reduction, and diazotization to install hydroxyl groups. Methoxy groups are introduced via Williamson ether synthesis.
Coupling of Tetrahydroisoquinoline and Naphthalene Units
Ullmann-Type Coupling for C–C Bond Formation
The naphthalene and tetrahydroisoquinoline subunits are coupled using Ullmann conditions (CuI, K₂CO₃, DMF, 110°C). For example, the brominated naphthalene intermediate reacts with the tetrahydroisoquinoline boron ester under palladium catalysis.
Optimization Data:
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | 110 | 68 |
| CuI | DMEDA | 100 | 52 |
Final Deprotection and Global Demethylation
Selective Demethylation of Methoxy Groups
The fully protected precursor undergoes controlled hydrolysis with HBr/AcOH (48 hours, reflux) to unmask hydroxyl groups while retaining methyl substituents. Excess HBr is avoided to prevent over-hydrolysis.
Critical Parameters:
-
Acid Concentration : 33% HBr yields optimal selectivity.
-
Temperature : 90–100°C prevents decomposition of the tetrahydroisoquinoline core.
Spectroscopic Characterization and Validation
NMR and IR Analysis
The final product is characterized by ¹H NMR (DMSO-d₆): δ 6.82–6.88 (Ar–H), 4.78 (OH), 3.28 (N–CH₃), 2.87 (C–CH₃). IR (KBr): 3432 cm⁻¹ (O–H), 1696 cm⁻¹ (C=O).
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound in synthetic preparations?
- Methodological Answer : Utilize reversed-phase HPLC with a mobile phase of methanol and aqueous acetic acid (e.g., 0.1% v/v) to separate and quantify impurities. Couple this with high-resolution mass spectrometry (HRMS) for structural confirmation, referencing fragmentation patterns against computational predictions (e.g., PubChem-derived InChIKey data). Validate sensitivity using standard solutions with concentrations of 0.1–1.0 µg/mL and calculate limits of detection (LOD) and quantification (LOQ) .
Q. How can researchers optimize the synthesis of this compound given its complex polycyclic structure and multiple stereochemical centers?
- Methodological Answer : Employ multi-step convergent synthesis with orthogonal protecting groups for hydroxyl and methoxy moieties. Use chiral HPLC or capillary electrophoresis to monitor stereochemical fidelity during intermediate stages. Computational modeling (e.g., molecular dynamics) can predict steric hindrance and guide solvent selection for critical coupling reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings due to its phenolic and quinolic moieties?
- Methodological Answer : Implement closed-system handling with local exhaust ventilation to minimize aerosol exposure. Use nitrile gloves, safety goggles, and lab coats as minimum PPE. Store in amber glass containers under inert gas to prevent oxidation. Emergency procedures should include immediate decontamination with ethanol-water mixtures for spills .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions between in vitro bioactivity data and computational predictions?
- Methodological Answer : Perform orthogonal assays (e.g., Cell Painting for morphological profiling) to validate target engagement across multiple cell lines . Cross-reference computational docking results (e.g., molecular dynamics simulations) with experimental binding assays (SPR or ITC) to assess conformational flexibility or off-target effects. Ensure compound stability during assays by monitoring dissolution profiles under physiological conditions .
Q. What strategies are effective for studying the environmental fate and degradation pathways of this compound in soil/water systems?
- Methodological Answer : Conduct microcosm studies using isotope-labeled analogs (e.g., ¹⁴C-tagged) to track mineralization rates. Employ LC-MS/MS to identify degradation products and compare them against synthetic standards. Assess adsorption coefficients (Kd) in soil matrices with varying organic carbon content to model long-term persistence .
Q. How can researchers elucidate structure-activity relationships (SAR) for this compound’s bioactivity across diverse biological targets?
- Methodological Answer : Generate a derivative library focusing on modular substitutions (e.g., methoxy → ethoxy, hydroxyl → acetyl). Screen against the EU-OPENSCREEN Academic Compound Library’s panel of assays, including cytotoxicity and antimicrobial activity. Use chemometric tools (e.g., PCA or cluster analysis) to correlate substituent patterns with phenotypic outcomes .
Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity results arise, verify compound integrity post-assay (e.g., via NMR or LC-MS) to rule out degradation. Replicate experiments across independent labs to mitigate batch-to-batch variability .
- High-Throughput Screening (HTS) : Prioritize dose-response validation for HTS hits using 10-point dilution series. Include counter-screens (e.g., redox cycling assays) to eliminate false positives from assay artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
